rac-Clopidogrel Carboxylic Acid Hydrochloride
Overview
Description
Rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . It is used as a reference standard for pharmaceutical testing . The molecular formula is C15H15Cl2NO2S and the molecular weight is 344.26 .
Synthesis Analysis
The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves several steps. A study describes the development and validation of a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method to quantify clopidogrel acyl glucuronide, clopidogrel carboxylic acid metabolite, and clopidogrel in human plasma . Another study presents a one-pot catalytic synthesis of optically active drug (S)-Clopidogrel .Molecular Structure Analysis
The molecular structure of rac-Clopidogrel Carboxylic Acid Hydrochloride consists of a carboxylic acid group attached to a chlorophenyl group and a thienopyridine group . The molecular formula is C15H15Cl2NO2S .Chemical Reactions Analysis
Clopidogrel is a prodrug that requires metabolic activation in two steps. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) .Physical And Chemical Properties Analysis
The molecular weight of rac-Clopidogrel Carboxylic Acid Hydrochloride is 344.26 and the molecular formula is C15H15Cl2NO2S .Scientific Research Applications
rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . Clopidogrel is an antiplatelet medication used to prevent blood clots in people who have recently had a heart attack or stroke, and those with peripheral artery disease .
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Scientific Field: Pharmacokinetics and Pharmacodynamics
- Clopidogrel and its metabolites, including rac-Clopidogrel Carboxylic Acid Hydrochloride, have been studied extensively in the field of pharmacokinetics and pharmacodynamics . Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs, while pharmacodynamics explores the biochemical and physiological effects of drugs and their mechanisms of action.
- In a study, the concentrations of Clopidogrel and its metabolites were determined in plasma samples from patients treated with high and low doses of Clopidogrel . The pharmacokinetic parameter values for the metabolites were determined and a significant correlation was found between the maximum plasma concentration of the active metabolite and platelet aggregation .
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Scientific Field: Drug–Drug Interaction Predictions
- The metabolites of Clopidogrel, including rac-Clopidogrel Carboxylic Acid Hydrochloride, are also relevant in predicting drug-drug interactions . A whole-body physiologically based pharmacokinetic (PBPK) model of Clopidogrel, including the relevant metabolites, was developed for drug–drug interaction (DDI) predictions . The model showed good predictive performance for DDIs involving various drugs .
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Scientific Field: Drug–Gene Interaction Predictions
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSIOUPGDBSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Clopidogrel Carboxylic Acid Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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